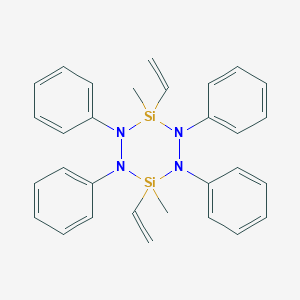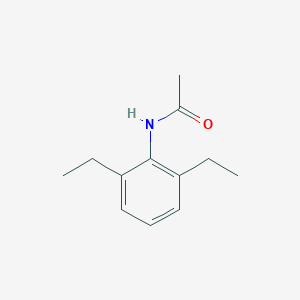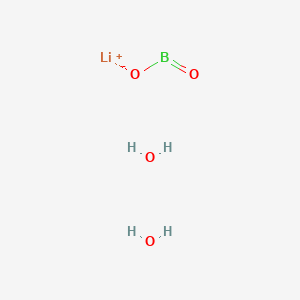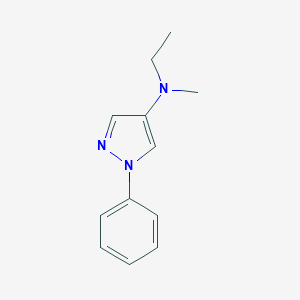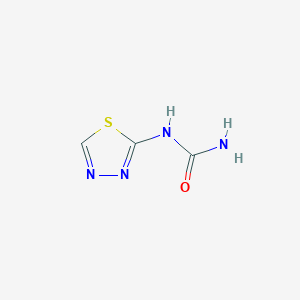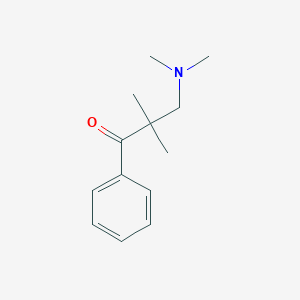
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is known for its stimulant properties, and it has been reported to induce euphoria, increase sociability, and enhance cognitive function.
Wirkmechanismus
The exact mechanism of action of dibutylone is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, dibutylone increases their concentration in the brain, leading to the psychoactive effects associated with the drug.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to the psychoactive effects described above.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a useful tool for researchers studying the effects of psychoactive substances on the brain. However, one limitation of using dibutylone in lab experiments is that its effects on the brain may not accurately reflect the effects of other psychoactive substances, as its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on dibutylone. One area of interest is the development of new psychoactive substances based on the structure of dibutylone. Researchers are also interested in investigating the long-term effects of dibutylone use on the brain and the potential for addiction. Additionally, dibutylone may have potential applications in the treatment of psychiatric disorders, and further research is needed to explore this possibility.
Synthesemethoden
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one can be synthesized in a laboratory using a variety of methods. One common method involves the reaction of 4-methylpropiophenone with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. The resulting product is then purified using a series of chemical processes.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one has also been investigated for its use as a tool in neuroscience research, particularly in the study of the brain's reward system.
Eigenschaften
CAS-Nummer |
15451-29-3 |
|---|---|
Produktname |
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
WKJYCZMXCFRIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
15451-29-3 |
Synonyme |
3-(Dimethylamino)-2,2-dimethyl-1-phenyl-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



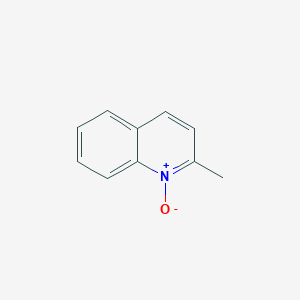
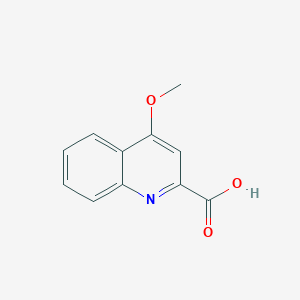
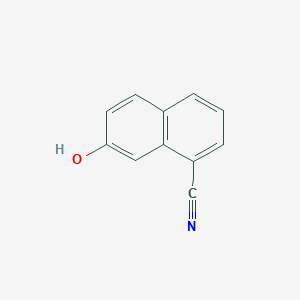
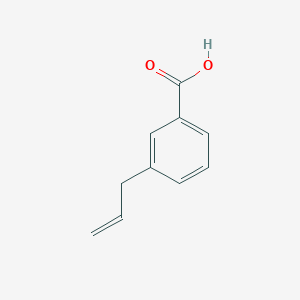
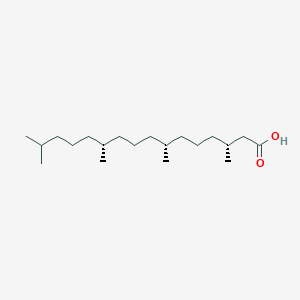
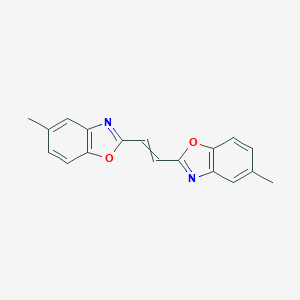
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
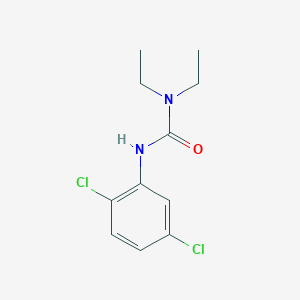
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
